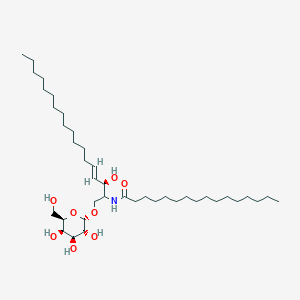

C16 Galactosylceramide

説明

Structure

2D Structure

特性

CAS番号 |

34324-89-5 |

|---|---|

分子式 |

C40H77NO8 |

分子量 |

700.0 g/mol |

IUPAC名 |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide |

InChI |

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1 |

InChIキー |

VJLLLMIZEJJZTE-DKZZKAIRSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

同義語 |

C16-GalCer N-palmitoyl galactosyl-C18-sphingosine N-palmitoylgalactosylsphingosine N-palmitoylpsychosine NPGS NPoGS |

製品の起源 |

United States |

Chemical Synthesis and Structural Modification Strategies for N Palmitoylgalactosylsphingosine Analogs

Total Chemical Synthesis Methodologies for N-Palmitoylgalactosylsphingosine and Glycosphingolipid Analogs

The total chemical synthesis of N-Palmitoylgalactosylsphingosine and its analogs is a challenging task due to the presence of multiple stereocenters, the need for stereoselective glycosylation, and the amphiphilic nature of the target molecules. Over the years, several strategies have been developed to address these challenges, ranging from linear and convergent approaches to more modern diversity-oriented and chemoenzymatic methods.

A cornerstone of glycosphingolipid synthesis is the stereoselective formation of the glycosidic bond between the carbohydrate headgroup and the ceramide lipid backbone. nih.gov A common strategy involves the use of a glycosyl donor, such as a galactosyl trichloroacetimidate (B1259523) or a thioglycoside, and a sphingosine-based acceptor. bohrium.comresearchgate.net The choice of protecting groups on both the donor and acceptor is critical for achieving the desired stereoselectivity, typically the β-glycosidic linkage found in N-Palmitoylgalactosylsphingosine. For instance, participating protecting groups at the C-2 position of the galactose donor, such as an acetyl or benzoyl group, can promote the formation of the 1,2-trans-glycosidic bond, leading to the desired β-anomer.

Key Synthetic Approaches:

| Methodology | Description | Key Features | References |

| Linear Synthesis | Step-by-step assembly of the molecule from a starting material. | Simpler to plan but can be lengthy and have low overall yields for complex molecules. | nih.gov |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Generally more efficient, allowing for higher overall yields and modularity for analog synthesis. | nih.govrsc.org |

| Diversity-Oriented Synthesis | A strategy to rapidly generate a library of structurally diverse compounds from a common starting material. nih.govresearchgate.net | Enables the exploration of structure-activity relationships by creating a wide range of analogs with variations in the glycan and lipid parts. nih.govresearchgate.net | nih.govresearchgate.net |

| Solid-Phase Synthesis | The synthesis of molecules on a solid support, which simplifies purification. universiteitleiden.nl | Allows for the use of excess reagents to drive reactions to completion and facilitates automation. universiteitleiden.nl | universiteitleiden.nl |

| Chemoenzymatic Synthesis | The use of enzymes to catalyze key steps in the synthesis, such as glycosylation. copernicus.orgucsb.edu | Offers high stereoselectivity and regioselectivity, often without the need for extensive protecting group manipulations. copernicus.orgucsb.edu | copernicus.orgucsb.edu |

One notable example is the diversity-oriented strategy for synthesizing glycosphingolipids, which utilizes a common lactoside intermediate to produce various analogs through stepwise glycan elongation and lipid remodeling. nih.govresearchgate.net Another powerful approach is chemoenzymatic synthesis, which combines the efficiency of enzymatic reactions for glycan assembly with chemical methods for lipid coupling. ucsb.edu This strategy has been successfully used to produce complex glycosphingolipids in excellent yields. ucsb.edu

Furthermore, specific synthetic challenges, such as the creation of C-glycoside analogs where the anomeric oxygen is replaced by a carbon atom, have been addressed through innovative methods like the Ramberg-Bäcklund reaction and olefin cross-metathesis. nih.govcaymanchem.comresearchgate.net These C-glycoside analogs often exhibit enhanced stability against enzymatic degradation. bohrium.com

Isotopic Labeling Techniques for N-Palmitoylgalactosylsphingosine Research (e.g., Deuterium (B1214612), Carbon-13)

Isotopically labeled analogs of N-Palmitoylgalactosylsphingosine are invaluable tools for a wide range of research applications, including metabolic flux analysis, in vivo imaging, and as internal standards for mass spectrometry-based quantification. The introduction of stable isotopes like deuterium (²H) and carbon-13 (¹³C) allows for the tracking and differentiation of the labeled molecule from its endogenous, unlabeled counterparts.

The synthesis of isotopically labeled glycosphingolipids can be achieved by incorporating labeled precursors at various stages of the synthetic route. For instance, ¹³C atoms can be introduced into the sphingosine (B13886) backbone or the N-acyl chain. bohrium.com One approach involves the use of ¹³C-labeled starting materials, such as [¹³C]-potassium cyanide or [¹³C₂]-acetic acid, to build the labeled lipid tail. bohrium.com This allows for the synthesis of a library of sphingolipids with a defined number and position of ¹³C labels. bohrium.com

Common Isotopic Labeling Strategies:

| Isotope | Labeling Position | Synthetic Approach | Application | References |

| Carbon-13 (¹³C) | Sphingosine backbone | Cross-metathesis with a ¹³C-labeled alkene. | Quantitative lipidomics, metabolic studies. | bohrium.com |

| Carbon-13 (¹³C) | N-Palmitoyl chain | Acylation with ¹³C-labeled palmitic acid. | Probing fatty acid-protein interactions by NMR. | |

| Deuterium (²H) | Sphingosine backbone | In vivo labeling with deuterated water (D₂O). | Quantifying myelin turnover. | |

| Deuterium (²H) | N-Palmitoyl chain | Use of deuterated palmitic acid. | Internal standards for mass spectrometry. | |

| Nitrogen-15 (¹⁵N) | Sphingosine amine | Use of ¹⁵N-labeled precursors in biosynthesis. | Mechanistic studies of enzymes like serine palmitoyltransferase. |

Deuterium labeling is another common strategy. For example, deuterated psychosine (B1678307) (the deacylated form of galactosylceramides) has been used as an internal standard for the quantification of psychosine in biological samples, which is crucial for the diagnosis and monitoring of Krabbe disease. nih.gov The synthesis of deuterated sphingosine can be achieved through various methods, including the reduction of an appropriate precursor with a deuterium source.

Chemoenzymatic approaches have also been employed for the synthesis of isotopically labeled compounds. For instance, a glycosynthase mutant of an endogalactosylceramidase has been used for the one-step synthesis of psychosine from sphingosine and α-D-galactopyranosyl fluoride, a method that can be adapted to use labeled sphingosine. nih.gov

Rational Design of N-Palmitoylgalactosylsphingosine Analogs with Specific Structural Alterations

The rational design of N-Palmitoylgalactosylsphingosine analogs with specific structural modifications is a powerful strategy to modulate their biological activity, improve their physicochemical properties, and probe their interactions with molecular targets. By systematically altering different parts of the molecule—the galactose headgroup, the sphingosine base, or the N-acyl chain—researchers can gain insights into the structure-activity relationships (SAR) of these complex lipids.

One area of intense focus has been the modification of the lipid tail to enhance the immunostimulatory properties of α-galactosylceramide analogs, which are closely related to N-Palmitoylgalactosylsphingosine. For example, truncation of the sphingosine chain or variations in the length and saturation of the N-acyl chain can significantly impact the binding affinity to the CD1d protein and the subsequent activation of natural killer T (NKT) cells.

Examples of Rationally Designed Analogs:

| Structural Alteration | Rationale | Observed Effect | References |

| C-Glycoside Linkage | Increase metabolic stability by replacing the oxygen of the glycosidic bond with a carbon. | Enhanced resistance to glycosidases. | nih.govcaymanchem.comresearchgate.net |

| Modified N-Acyl Chain | Modulate binding to CD1d and NKT cell activation. | Altered cytokine release profiles (e.g., Th1 vs. Th2 bias). | |

| Fluorinated Analogs | Introduce a biophysical probe for NMR studies or alter metabolic stability. | Can provide insights into ligand-protein interactions. | universiteitleiden.nl |

| Photoactivatable Groups | Covalently label interacting proteins upon photo-irradiation. | Identification of binding partners and cellular targets. | google.com |

| Enantiomers | Distinguish between stereo-specific (protein-mediated) and non-specific (membrane-perturbing) effects. | The enantiomer of psychosine showed similar or greater toxicity, suggesting a non-enantioselective mechanism. |

The synthesis of C-glycoside analogs of galactosylceramides, where the anomeric oxygen is replaced by a methylene (B1212753) group, represents a significant achievement in rational design. nih.govcaymanchem.comresearchgate.net These analogs are resistant to enzymatic hydrolysis and have been shown to be potent immunostimulants. nih.govcaymanchem.com

Another design strategy involves the introduction of photoactivatable groups, such as benzophenones, into the lipid chain. google.com These analogs can be used to identify binding partners by forming covalent cross-links upon exposure to UV light. The synthesis of a photoactivatable analog of psychosine has been reported for this purpose. google.com

Furthermore, the synthesis of the enantiomer of psychosine was undertaken to investigate the mechanism of its cytotoxicity in Krabbe disease. The finding that the enantiomer was equally or more toxic suggested that the pathogenic effects of psychosine are likely due to non-specific membrane perturbation rather than interactions with a specific protein target.

The development of diversity-oriented synthesis strategies has greatly facilitated the rational design of glycosphingolipid analogs by providing access to libraries of compounds with systematic variations. nih.govresearchgate.net This allows for a comprehensive exploration of the chemical space around the natural ligand and the identification of analogs with optimized properties.

Advanced Biophysical Characterization of N Palmitoylgalactosylsphingosine in Model Membrane Systems

Intermolecular Interactions of N-Palmitoylgalactosylsphingosine in Lipid Bilayers

The intermolecular forces at play within lipid bilayers containing N-Palmitoylgalactosylsphingosine are crucial in defining the membrane's physical state and properties. These interactions are primarily dictated by the molecule's distinct chemical structure, featuring a galactose headgroup, a sphingosine (B13886) backbone, and a palmitoyl (B13399708) acyl chain.

Hydrogen Bonding Networks and Headgroup Interactions

The sphingosine backbone of N-Palmitoylgalactosylsphingosine contains hydroxyl and amide groups that can act as both hydrogen bond donors and acceptors. nih.gov This capacity for hydrogen bonding is a key feature that distinguishes it from glycerophospholipids like phosphatidylcholine, which can only accept hydrogen bonds. nih.gov This extensive hydrogen-bonding capability allows for the formation of a rigid and tightly packed interfacial region. nih.govaalto.fi These strong intermolecular interactions are suggested to be the reason for the solid-phase immiscibility of cerebrosides like N-Palmitoylgalactosylsphingosine with cholesterol at lower temperatures, as preferential N-Palmitoylgalactosylsphingosine-N-Palmitoylgalactosylsphingosine associations dominate. nih.gov The stability of lipid assemblies is further enhanced by these hydrogen bonding networks, which promote close lipid packing. mdpi.com

Acyl Chain Conformation and Packing in Ordered Phases

In the ordered gel phase, the acyl chains of N-Palmitoylgalactosylsphingosine adopt a largely all-trans conformation, leading to tight packing. researchgate.net The packing of these chains can be influenced by various factors, including the presence of other lipids and the hydration level. nih.gov Studies on similar sphingolipids, like N-palmitoylsphingomyelin, show that in the liquid-crystalline state, the N-acyl chain exhibits significantly more configurational order compared to the chains of homologous phosphatidylcholines. nih.gov The presence of a trans double bond in the sphingosine moiety can contribute to tighter lipid packing compared to phosphatidylcholine bilayers. nih.gov Infrared spectroscopy studies have shown that the methylene (B1212753) scissoring and rocking bands can indicate the nature of the lateral chain packing, with split doublets suggesting a tight orthorhombic packing in ordered phases. mdpi.com

Effects of Acyl Chain Length and Unsaturation on Interfacial Properties

Alterations in the acyl chain length and the introduction of unsaturation have marked effects on the thermotropic behavior and interfacial properties of cerebrosides. The introduction of a cis double bond into the N-acyl chain, as seen in N-palmitoleoylgalactosylsphingosine, leads to a reduction in both the chain melting temperature and enthalpy, similar to what is observed in phospholipids (B1166683). nih.gov This is because the kink introduced by the cis double bond disrupts the tight packing of the acyl chains.

The length of the acyl chain also plays a critical role. For instance, the shortening of the acyl chain in ceramides (B1148491) has been shown to decrease the effectiveness of the lipid barrier. mdpi.com Conversely, very long acyl chains are essential for forming tightly packed and impermeable lipid lamellae. mdpi.com Asymmetry in acyl chain length between different lipid molecules in a bilayer can also alter the interfacial elastic properties of the membrane. nih.gov

| Feature | Effect on N-Palmitoylgalactosylsphingosine Bilayers | Reference |

| Increased Acyl Chain Length | Enhances tight packing and barrier properties. | mdpi.com |

| Acyl Chain Unsaturation (cis) | Lowers melting temperature and enthalpy; disrupts packing. | nih.gov |

| Acyl Chain Asymmetry | Alters interfacial elasticity. | nih.gov |

N-Palmitoylgalactosylsphingosine Interactions with Cholesterol

Cholesterol is a crucial component of many biological membranes and its interaction with N-Palmitoylgalactosylsphingosine is of significant interest, particularly in the context of specialized membrane microdomains.

Modulation of Bilayer Order and Dynamics by Cholesterol

Cholesterol has a well-documented ordering effect on lipid bilayers in the fluid phase, a phenomenon often referred to as the "condensing effect". nih.gov When cholesterol is added to a dipalmitoylphosphatidylcholine (DPPC) bilayer, the average membrane area decreases, and the hydrocarbon chains of DPPC become more ordered with a lower probability of gauche defects. nih.gov In mixtures with N-Palmitoylgalactosylsphingosine, differential scanning calorimetry (DSC) and X-ray diffraction studies reveal complex phase behavior. nih.gov At temperatures below the main phase transition of N-Palmitoylgalactosylsphingosine, there is evidence of phase separation into an N-Palmitoylgalactosylsphingosine crystal bilayer phase and a cholesterol monohydrate phase for cholesterol concentrations between 6 and 80 mol %. nih.gov At temperatures above the N-Palmitoylgalactosylsphingosine transition, complete miscibility with cholesterol is observed only at cholesterol concentrations below 50 mol %. nih.gov

Molecular dynamics simulations have shown that cholesterol can reduce the lateral diffusion of lipids and slow the reorientational motion of the methylene groups along the acyl chains. nist.gov The presence of cholesterol generally enhances the order of the surrounding lipid chains. rsc.org

| Cholesterol Concentration | Effect on N-Palmitoylgalactosylsphingosine Bilayer (at 22°C) | Reference |

| 6-80 mol % | Phase separation into NPGS crystal bilayer and cholesterol monohydrate phase. | nih.gov |

| < 50 mol % (T > TII) | Complete miscibility, formation of a liquid crystal bilayer. | nih.gov |

| > 50 mol % (T > TII) | Coexistence of NPGS-cholesterol liquid crystal bilayer and excess cholesterol phase. | nih.gov |

Influence on Lipid Raft Formation and Stability

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol. plos.orgnih.govnih.gov The formation of these domains is driven by the favorable interactions between these lipid components, leading to a more ordered and tightly packed lipid phase, often termed the liquid-ordered (lo) phase, which coexists with the more fluid liquid-disordered (ld) phase of the surrounding membrane. plos.org

The interaction between N-Palmitoylgalactosylsphingosine and cholesterol is fundamental to the formation and stability of lipid rafts. The ability of N-Palmitoylgalactosylsphingosine to form extensive hydrogen bond networks, combined with the ordering effect of cholesterol, promotes the lateral segregation of these lipids into stable domains. nih.govplos.org These raft domains serve as platforms for the organization of signaling proteins and can modulate their activity. nih.govyoutube.com The presence of sphingomyelin (B164518) (a related sphingolipid) and cholesterol in model membranes leads to strongly packed and rigid bilayers, which are characteristic of lipid rafts. plos.org The stability of these rafts is influenced by factors such as temperature and lipid composition. For instance, in ternary mixtures of N-Palmitoylgalactosylsphingosine, DPPC, and cholesterol, complete lipid miscibility is observed at temperatures above the transition temperature of N-Palmitoylgalactosylsphingosine, suggesting a dissolution of raft-like domains at higher temperatures. nih.gov

Regulation of Galactosylceramide Transbilayer Distribution

The arrangement of lipids across the two leaflets of a cell membrane, known as transbilayer distribution, is critical for cellular function. For galactosylceramides (GalCer), including N-Palmitoylgalactosylsphingosine, this distribution is not random but is regulated by the surrounding lipid environment. The spontaneous movement of a lipid from one leaflet to the other, a process termed "flip-flop," is energetically unfavorable due to the need for the polar headgroup to traverse the hydrophobic membrane core. nih.gov This energy barrier is influenced by factors like lipid packing and membrane defects. nih.govnih.gov

In model systems made of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), a common glycerophospholipid, GalCer shows a distinct preference for the inner leaflet, where approximately 70% of it resides. nih.gov However, this distribution is dramatically altered by the presence of sphingomyelin (SPM). As the concentration of SPM increases within the POPC vesicle, the distribution of GalCer shifts markedly. In vesicles with a POPC to SPM ratio of 1:2, the preference is inverted, with only 40% of GalCer remaining in the inner leaflet and 60% located in the outer leaflet. nih.gov This regulatory effect highlights that specific lipid-lipid interactions, particularly between sphingolipids, are a key factor in controlling the transmembrane organization of cerebrosides, even in the absence of cholesterol. nih.gov The mechanism for this shift is rooted in the molecular interactions between SPM and GalCer, which effectively alter the energetic favorability of GalCer's location in one leaflet over the other.

Table 1: Influence of Sphingomyelin on Galactosylceramide Transbilayer Distribution in POPC Vesicles

| Membrane Composition (molar ratio) | GalCer in Inner Leaflet (%) | GalCer in Outer Leaflet (%) |

| Pure POPC | 70% | 30% |

| POPC:SPM (1:2) | 40% | 60% |

Data sourced from studies on [6-¹³C]galactosylceramide in POPC/SPM small unilamellar vesicles. nih.gov

N-Palmitoylgalactosylsphingosine Interactions with Other Membrane Lipids

The function and organization of N-Palmitoylgalactosylsphingosine are intrinsically linked to its interactions with neighboring lipids. These interactions dictate its miscibility, phase behavior, and potential to form specialized membrane domains.

The interaction of N-palmitoylgalactosylsphingosine (NPGS) with phosphatidylcholines varies significantly depending on the saturation of the phospholipid's acyl chains.

In bilayers composed of the fully saturated dipalmitoylphosphatidylcholine (DPPC), NPGS exhibits limited miscibility. nih.gov Studies using differential scanning calorimetry and X-ray diffraction show that up to 23 mol% of NPGS can be incorporated into DPPC bilayers, where it is completely miscible in both the gel and liquid-crystalline phases. nih.gov However, when the concentration of NPGS exceeds this 23 mol% threshold, phase separation occurs. At room temperature (20°C), two distinct lamellar phases coexist: a hydrated DPPC-NPGS gel phase containing the 23 mol% NPGS limit, and a separate, crystalline NPGS bilayer phase. nih.gov Full miscibility at all molar ratios is only achieved at temperatures above 82°C, which is the transition temperature of pure hydrated NPGS. nih.gov

In contrast, NPGS is more readily accommodated in membranes made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which contains one unsaturated acyl chain. The presence of the cis double bond in the oleoyl (B10858665) chain of POPC increases membrane fluidity and disrupts tight packing, facilitating the incorporation of other lipids. This difference in interaction is functionally reflected in the efficiency of protein-mediated lipid transfer, where a fluorescent GalCer analogue is transferred more readily from POPC vesicles than from DPPC vesicles. nih.gov

N-Palmitoylgalactosylsphingosine, as a sphingolipid, has a strong propensity to associate with other sphingolipids like sphingomyelin (SPM) and its structural isomer, glucosylceramide. These associations are driven by a combination of hydrogen bonding capabilities, provided by the hydroxyl and amide groups in the ceramide backbone, and van der Waals forces between the long, saturated acyl chains. nih.gov

The interaction with sphingomyelin is particularly significant. As noted previously, the presence of SPM can regulate the transbilayer distribution of GalCer, implying a favorable interaction that influences its partitioning between leaflets. nih.gov This association is so strong that it can render GalCer inaccessible to certain proteins. For instance, Glycolipid Transfer Protein (GLTP) is unable to transfer GalCer out of membranes composed of N-palmitoylsphingomyelin. nih.gov This suggests that SPM can sequester GalCer into tightly packed domains, which hinders its recognition and extraction by GLTP. nih.gov The hydroxyl and amide groups of the sphingosine backbone are crucial for these interactions, allowing sphingomyelin to act as both a hydrogen bond donor and acceptor, unlike phosphatidylcholine which is only an acceptor. nih.gov

While direct studies on the association between N-Palmitoylgalactosylsphingosine and glucosylceramide are less common, their structural similarity suggests they would have comparable physical properties and participate in similar interactions. Both are monoglycosylated ceramides synthesized from a common ceramide precursor and differ only in the stereochemistry of the sugar headgroup. nih.gov This similarity implies they would likely co-localize within sphingolipid-enriched membrane regions and compete for interactions with sphingomyelin.

The accumulation of N-Palmitoylgalactosylsphingosine can induce significant changes in the physical structure and shape of a membrane. Due to its molecular geometry—a relatively large galactose headgroup and a ceramide backbone that allows for strong intermolecular hydrogen bonding—GalCer tends to have a high packing density. nih.gov

In monolayer studies, which mimic one leaflet of a membrane, films of galactosylceramide exhibit a steep increase in surface potential upon compression, indicating a well-ordered and tightly packed arrangement. nih.gov When incorporated into a bilayer, this tendency to form ordered domains can lead to local changes in membrane thickness and stiffness.

Furthermore, the asymmetric distribution of GalCer across the bilayer can induce membrane curvature. When a lipid is preferentially located in one leaflet, it creates an imbalance in the surface area and packing pressure between the two monolayers, forcing the membrane to bend to relieve this stress. nih.gov Given that the lipid environment, particularly the presence of sphingomyelin, can force an asymmetric distribution of GalCer, this provides a direct mechanism by which lipid composition can regulate membrane shape. nih.gov The generation of ceramide from sphingomyelin, a process linked to GalCer's environment, is known to trigger membrane destabilization and the formation of blebs and vesicles, further underscoring the link between sphingolipid interactions and membrane morphology. nih.gov

Mechanisms of Glycolipid Transfer Protein (GLTP)-Mediated N-Palmitoylgalactosylsphingosine Transfer

Glycolipid Transfer Protein (GLTP) is a cytosolic protein that specifically facilitates the movement of glycolipids, including N-Palmitoylgalactosylsphingosine, between different membranes. This process is crucial for the non-vesicular transport and distribution of these lipids within the cell.

The efficiency of GLTP in transferring GalCer is not constant but is highly sensitive to the composition and physical state of the donor membrane. nih.gov The rate-limiting step for the transfer process appears to be the surface interactions that lead to the formation of the GLTP-glycolipid complex and its subsequent release from the membrane. nih.gov

The lipid matrix of the donor vesicle has a profound impact on transfer rates. Studies using a fluorescently labeled GalCer analogue reveal a clear hierarchy of transfer efficiency based on the phospholipid composition. The transfer rate increases with the degree of unsaturation in the phosphatidylcholine acyl chains, following the order: DPPC (0 double bonds) < POPC (1 double bond) < DOPC (2 double bonds). nih.gov This suggests that more fluid, less-packed membranes facilitate the extraction of GalCer by GLTP.

Conversely, a membrane environment rich in N-palmitoylsphingomyelin completely inhibits GLTP-mediated transfer. nih.gov This inhibition is specific to certain structural features of SPM; for example, replacing the N-palmitoyl chain with an N-oleoyl chain on the sphingomyelin enhances the transfer rate. nih.gov Membrane curvature also plays a role. GLTP exhibits higher initial transfer rates from small unilamellar vesicles (SUVs), which have high curvature stress, compared to large unilamellar vesicles (LUVs), which are less curved. nih.gov This indicates that the packing defects and stored energy in highly curved membranes may lower the activation energy required for GLTP to extract a lipid molecule. nih.gov

Table 2: Effect of Donor Membrane Composition on GLTP-Mediated Galactosylceramide Transfer Rate

| Donor Vesicle Phospholipid | Key Feature | Relative Transfer Rate |

| DPPC | Saturated | Low |

| POPC | Monounsaturated | Medium |

| DOPC | Polyunsaturated | High |

| N-Palmitoylsphingomyelin | Sphingolipid | Inhibited (No Transfer) |

Relative rates are inferred from findings that transfer efficiency increases with unsaturation and is inhibited by N-palmitoylsphingomyelin. nih.gov

Role of Membrane Packing Density and Lipid Domain Organization

The incorporation of N-palmitoylgalactosylsphingosine (NPGS), a type of galactosylceramide, into model membrane systems profoundly influences their biophysical properties, particularly membrane packing density and the lateral organization into lipid domains. The inherent characteristics of NPGS, such as its high phase transition temperature and capacity for extensive hydrogen bonding, drive these effects.

Influence on Membrane Packing and Miscibility

The physical state and miscibility of NPGS within a host lipid bilayer are highly dependent on its concentration and the surrounding temperature. Studies using differential scanning calorimetry (DSC) and X-ray diffraction have provided detailed insights into its interaction with dipalmitoylphosphatidylcholine (DPPC), a common component of model membranes. nih.gov Hydrated NPGS itself has a high gel-to-liquid crystalline phase transition temperature of 82°C, indicating that it forms highly stable and ordered structures. nih.gov

When mixed with DPPC, NPGS shows limited miscibility. At concentrations below 23 mol%, NPGS is completely miscible and incorporates into DPPC bilayers in both the gel and liquid-crystal phases without significantly altering the bilayer's structural parameters. nih.gov However, once the concentration of NPGS surpasses this 23 mol% threshold, phase separation occurs. At room temperature (20°C), this results in the coexistence of two distinct lamellar phases: a mixed DPPC-NPGS gel bilayer and crystalline NPGS bilayers. nih.gov This behavior underscores the strong self-association of NPGS molecules, which leads to tighter packing.

The table below summarizes the phase behavior observed in DPPC/NPGS mixtures at 20°C when NPGS concentration exceeds its miscibility limit.

| Component Phase | NPGS Concentration | Bilayer Thickness (d) |

| Hydrated DPPC-NPGS Gel Bilayer | 23 mol% | 64 Å |

| NPGS "Crystal" Bilayer | > 23 mol% | 55 Å |

| Data sourced from Ruocco & Shipley (1984). nih.gov |

Promotion of Lipid Domain Organization

The tendency of NPGS to self-associate and phase separate from more fluid phospholipids is a key mechanism in the formation of lipid domains. These specialized membrane regions, often called "rafts," are typically enriched in sphingolipids and cholesterol and are characterized by a more ordered lipid packing (liquid-ordered, Lo, or solid-ordered, So, phase) compared to the surrounding bilayer (liquid-disordered, Ld, phase). scilit.comosti.gov

In model systems like 1,2-didodecanoyl-sn-glycero-3-phosphocoline (DLPC), which is in a fluid state at room temperature, the introduction of NPGS leads to a clearly phase-segregated system. This results in the formation of distinct domains of exceptionally high mechanical stability. scilit.com The presence of cholesterol alongside galactosylceramides further enhances this effect. In both DPPC and DLPC model systems, the coexistence of NPGS and cholesterol leads to pronounced phase segregation and domains with remarkable nanomechanical stability. scilit.com

The table below details the observed effects of NPGS and cholesterol on domain formation in different phosphatidylcholine (PC) model systems.

| Model System | Lipid Composition | Observed Domain Behavior | Nanomechanical Properties |

| DPPC SLB | DPPC with < 20 mol% GalCer | GalCer dissolved (no domains) | Increased stability |

| DLPC SLB | DLPC with GalCer | Phase segregation, distinct domains form | Segregated domains show exceptionally high stability |

| DPPC or DLPC SLB | PC with GalCer and 20 mol% Cholesterol | Pronounced phase segregation | Remarkable nanomechanical stability |

| SLB: Supported Lipid Bilayer. Data adapted from C-A. C. Chien et al. (2018). scilit.com |

Functional Roles and Pathomechanistic Implications of N Palmitoylgalactosylsphingosine in Biological Contexts

N-Palmitoylgalactosylsphingosine in Neuronal Membrane Organization and Myelin Formation

N-Palmitoylgalactosylsphingosine, a specific form of galactosylceramide (GalCer), is a fundamental component of the nervous system, particularly within the myelin sheath that insulates axons. Myelination is a highly regulated process involving the coordinated expression of specific proteins and a unique lipid profile, where galactolipids play a paramount role. nih.gov The dry mass of myelin is exceptionally rich in lipids (70%–85%), a composition that is essential for its function as an electrical insulator. nih.gov Galactosylceramide and its sulfated derivative, sulfatide, constitute approximately one-third of this substantial lipid content, highlighting their importance in the formation and maintenance of this critical structure. nih.gov

The biophysical properties of the myelin sheath are intrinsically linked to its distinct lipid composition. N-palmitoylgalactosylsphingosine, as a key galactosylceramide, contributes significantly to the stability and compaction of the multilamellar myelin structure. The integral membrane protein known as proteolipid protein (PLP), the most abundant protein in central nervous system (CNS) myelin, interacts with the lipid environment to adhere adjacent myelin membranes together. nih.gov Research shows that while not solely dependent on them, cholesterol and sphingomyelin (B164518) (a class of lipids that includes galactosylceramides) enhance the organization and spontaneous formation of these myelin-like membrane assemblies. nih.gov

The structure of the fatty acid component of galactosylceramide is also critical. The 2-hydroxylation of the fatty acid chain, a modification catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), is crucial for the proper maturation and long-term stability of myelin. nih.govnih.gov This specific chemical modification of galactolipids underscores the principle that not just the presence, but the precise molecular structure of lipids like N-palmitoylgalactosylsphingosine, dictates the integrity of the myelin sheath. nih.gov

The Nodes of Ranvier are specialized, unmyelinated gaps between adjacent Schwann cells or oligodendrocytes that are essential for rapid, saltatory nerve impulse conduction. These nodes are highly organized domains where voltage-gated sodium (Na+) and potassium (K+) channels are densely clustered. nih.gov This precise architecture is maintained by a complex interplay of cytoskeletal scaffolding proteins and cell adhesion molecules that connect the axon to the flanking paranodal loops of the myelin sheath. nih.gov

While N-palmitoylgalactosylsphingosine does not directly anchor ion channels, its role is fundamental to the structural integrity of the myelin that defines the nodal and paranodal regions. The stability of the paranodal junctions, which form a seal between the myelin and the axon, is dependent on the correct composition of the myelin membrane. nih.gov Disruptions in myelin formation, as seen in genetic disorders affecting myelin proteins, lead to a breakdown of this architecture. nih.gov For instance, in mice deficient in myelin protein zero (P0), the abnormal myelin structure is associated with the disorganization of paranodal proteins and an altered, immature clustering of voltage-gated sodium channels at the node. nih.gov This demonstrates that the stability conferred by a proper lipid environment, rich in specific galactosylceramides, is a prerequisite for maintaining the precise molecular organization of the Node of Ranvier and, consequently, normal ion channel dynamics.

Dysregulation of Galactosylceramide Metabolism in Neurological Disorders

Sphingolipids are not merely structural elements but also potent bioactive molecules involved in critical cellular processes. nih.gov Consequently, disruptions in the metabolism of galactosylceramides, including N-palmitoylgalactosylsphingosine, have profound pathological implications, leading to a class of severe neurological disorders characterized by demyelination and neurodegeneration. nih.govmdpi.com

Globoid cell leukodystrophy, or Krabbe disease, is an autosomal recessive disorder that epitomizes the devastating consequences of flawed galactosylceramide catabolism. researchgate.net The disease is caused by mutations in the GALC gene, which leads to a deficiency of the lysosomal enzyme galactosylceramidase. nih.gov This enzyme is responsible for degrading galactosylceramide and, crucially, its deacylated form, galactosylsphingosine (psychosine). researchgate.netnih.gov

The enzymatic defect has two major pathological consequences:

Galactosylceramide Accumulation : The buildup of undigested galactosylceramide leads to its engulfment by macrophages in the brain's white matter. This process transforms them into the characteristic, enlarged, and often multinucleated "globoid cells" that are a hallmark of the disease. researchgate.nettaylorfrancis.com

Psychosine (B1678307) Toxicity : The accumulation of psychosine is widely considered the primary driver of neurodegeneration in Krabbe disease. researchgate.netnih.gov Psychosine is highly cytotoxic, inducing apoptosis (programmed cell death) in myelin-producing oligodendrocytes, which results in widespread demyelination and severe neurological decline. researchgate.netnih.gov This is often referred to as the "psychosine hypothesis."

Recent studies in zebrafish models of Krabbe disease have also pointed to the accumulation of another lipid, β-lactosylceramide (LacCer), as a potential contributor to the neuroinflammatory and neurodegenerative processes, suggesting a more complex pathology. nih.govalextlc.org

Table 1: Pathological Features of Krabbe Disease (Globoid Cell Leukodystrophy)

| Feature | Description | Reference |

| Genetic Defect | Mutations in the GALC gene. | nih.gov |

| Enzymatic Deficiency | Deficiency of the lysosomal enzyme galactosylceramidase. | researchgate.netnih.gov |

| Primary Accumulated Substrates | Galactosylceramide (GalCer) and the cytotoxic galactosylsphingosine (psychosine). | researchgate.net |

| Hallmark Pathology | Presence of "globoid cells" (lipid-laden macrophages) in the white matter. | researchgate.nettaylorfrancis.com |

| Primary Pathogenic Mechanism | Psychosine-induced apoptosis of oligodendrocytes, leading to progressive demyelination and neuroinflammation. | researchgate.netnih.gov |

The specific fatty acid (acyl) chain attached to a sphingolipid is a critical determinant of its function. nih.gov The balance between different sphingolipid species, often called the "sphingolipid rheostat," can determine a cell's fate, influencing processes from proliferation to apoptosis. researchgate.net Alterations in the composition of sphingolipid acyl chains can profoundly impact the stability of myelin and are implicated in various demyelinating diseases. nih.gov

The synthesis of ceramides (B1148491), the direct precursors to galactosylceramides, is carried out by a family of six different ceramide synthases (CerS), each with a preference for fatty acids of a specific chain length. nih.gov This means that the availability of specific fatty acyl-CoAs, like palmitoyl-CoA for N-palmitoylgalactosylsphingosine, directly influences the type of sphingolipids produced. A shift in this composition can alter the biophysical properties of the myelin membrane, potentially rendering it less stable and more susceptible to degradation. nih.govmdpi.com Therefore, an abnormal sphingolipid profile, characterized by changes in acyl chain length or hydroxylation, is increasingly recognized as a significant factor in the pathogenesis of neurodegenerative and demyelinating conditions. nih.govmdpi.com

The importance of the precise chemical structure of myelin lipids is clearly demonstrated by disorders arising from mutations in the FA2H gene. nih.gov This gene encodes the enzyme Fatty Acid 2-Hydroxylase, which is responsible for adding a hydroxyl group to the second carbon of fatty acids destined for incorporation into galactosylceramide and sulfatide. nih.govnih.gov These 2-hydroxylated galactolipids are essential for the proper formation and long-term stability of compact myelin. nih.gov

Inactivating mutations in FA2H eliminate or severely reduce this enzymatic activity, representing the first identified deficiency of a lipid component of myelin in humans. nih.govmedlineplus.gov This leads to a spectrum of conditions now collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), which includes leukodystrophy with spastic paraparesis and dystonia. nih.govmedlineplus.govmedlineplus.gov The core pathology in these disorders is the formation of abnormal myelin that lacks 2-hydroxylated galactolipids. medlineplus.govmedlineplus.gov This myelin is structurally unstable and prone to progressive deterioration, resulting in demyelination, the loss of white matter, and associated neurological symptoms like spasticity, dystonia, and cognitive decline. medlineplus.govmdpi.com

Table 2: Overview of Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN)

| Aspect | Description | Reference |

| Genetic Basis | Loss-of-function mutations in the FA2H gene. | nih.govmedlineplus.gov |

| Enzymatic Defect | Deficiency of Fatty Acid 2-Hydroxylase. | medlineplus.govmedlineplus.gov |

| Molecular Consequence | Inability to synthesize 2-hydroxylated fatty acids for incorporation into galactosylceramide and sulfatide. | nih.govnih.gov |

| Pathophysiology | Formation of abnormal, unstable myelin leading to progressive demyelination and loss of white matter (leukodystrophy). | medlineplus.govmedlineplus.gov |

| Clinical Phenotypes | A spectrum including spastic paraplegia, dystonia, ataxia, and cognitive decline. | nih.govmdpi.com |

N-Palmitoylgalactosylsphingosine Related Glycosphingolipids in Microbial Pathogenesis

Glycosphingolipids (GSLs) are crucial components of cell membranes in many organisms, including pathogenic fungi. nih.govnih.gov These molecules, which consist of a ceramide lipid anchor and a carbohydrate headgroup, are not only structural elements but also key players in cell signaling, host-pathogen interactions, and virulence. nih.govmdpi.com While N-Palmitoylgalactosylsphingosine is a specific type of GSL, research into microbial pathogenesis has extensively focused on a closely related molecule, glucosylceramide (GlcCer). nih.govnih.gov In the opportunistic fungal pathogen Cryptococcus neoformans, the causative agent of life-threatening meningoencephalitis, the specific structure of GlcCer is a critical determinant of its ability to cause disease. nih.govnih.gov

C. neoformans is a facultative intracellular pathogen, meaning it can survive both outside and inside host cells, such as macrophages. nih.govcapes.gov.br The fungus's ability to thrive in the neutral to alkaline pH of the bloodstream and alveolar spaces, as well as the acidic environment of the phagolysosome, is key to its success as a pathogen. nih.govcapes.gov.br Studies have revealed that GlcCer is essential for the fungus's growth in the neutral/alkaline conditions found in extracellular host environments. nih.govcapes.gov.br

The virulence of Cryptococcus neoformans is profoundly dependent on the precise chemical structure of its glucosylceramide. nih.gov The native fungal GlcCer possesses a unique structure, featuring a sphingosine (B13886) backbone that is unsaturated at carbon position 8 (C8) and methylated at carbon position 9 (C9). nih.gov This structure is distinct from the GlcCer found in mammals. nih.gov

The loss of GlcCer synthase, the enzyme responsible for producing GlcCer, renders C. neoformans completely avirulent. nih.gov To determine if this loss of virulence was due to the absence of the lipid itself or the enzyme, researchers genetically engineered C. neoformans to produce structurally altered forms of GlcCer. Specifically, mutant strains were created that produced GlcCer lacking the C8 unsaturation (Δsld8 mutant) or the C9 methylation (Δsmt1 mutant). nih.gov

While these mutations did not affect fungal growth in standard laboratory conditions, they resulted in a dramatic loss of virulence in mouse models of cryptococcosis. nih.gov The mutant strains were unable to grow within host macrophages, a critical step in the infection process. nih.gov This inability to cause disease was linked to a heightened susceptibility to membrane stressors and a significant increase in the permeability of the plasma membrane. nih.gov These findings demonstrate that the specific C8-unsaturated and C9-methylated structure of GlcCer is a crucial requirement for the pathogenicity of C. neoformans. nih.gov

Table 1: Impact of Glucosylceramide Structural Changes on Cryptococcus neoformans Pathogenicity

| Strain | GlcCer Structure Modification | Key Phenotype | Virulence in Mouse Model | Reference |

|---|---|---|---|---|

| Wild-Type (H99) | Native (C8-unsaturated, C9-methylated) | Virulent, grows in macrophages | High | nih.gov |

| Δgcs1 | No GlcCer produced | Avirulent, no growth at alkaline pH | None | nih.govnih.gov |

The chemical structure of glucosylceramide is a primary regulator of the physical properties of the fungal membrane, which in turn dictates the fungus's ability to survive within a host. nih.gov The plasma membrane must maintain its integrity while allowing for the necessary transport of molecules and cellular processes. nih.gov

To understand how GlcCer's structure affects the membrane, biophysical studies were conducted using synthetic vesicles (liposomes) containing either the wild-type or the mutated forms of GlcCer. nih.gov These experiments revealed significant differences in membrane properties. Vesicles containing the mutated, saturated, and unmethylated form of GlcCer exhibited higher lipid order. nih.gov This means the lipids were more tightly packed and less fluid.

Table 2: Effect of Glucosylceramide Structure on Membrane Biophysical Properties

| GlcCer Form | Key Structural Feature | Impact on Synthetic Vesicles | Consequence for Fungal Cell | Reference |

|---|---|---|---|---|

| Wild-Type Fungal GlcCer | C8-unsaturated, C9-methylated | Forms stable, flexible membranes | Normal membrane permeability and stress resistance | nih.gov |

Advanced Methodologies for N Palmitoylgalactosylsphingosine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unparalleled insight into the structure and dynamics of lipids at an atomic level. By probing specific nuclei, researchers can obtain detailed information on molecular conformation, orientation, and phase behavior in hydrated lipid systems.

Deuterium (B1214612) NMR for Lipid Conformation and Dynamics

Deuterium (²H) NMR is a powerful technique for investigating the conformational order and dynamics of lipid molecules. By selectively replacing protons with deuterium at specific positions in the N-Palmitoylgalactosylsphingosine molecule, such as on the acyl chain, the orientation and motion of that segment can be monitored.

Table 1: Key Findings from Deuterium (²H) NMR Studies of NPGS

| Parameter Studied | Observation | Significance |

|---|---|---|

| Phase Dynamics | Slow molecular exchange between gel and liquid-gel phases on the ²H NMR timescale. nih.gov | Allows for the deconvolution and quantification of coexisting lipid phases. nih.gov |

| Amide Group Orientation | Tilted 40°-55° down from the bilayer normal in melted bilayers. nih.gov | Suggests the crystalline conformation is largely preserved in hydrated bilayers, providing insight into intermolecular hydrogen bonding. nih.gov |

| Phase Composition | Quadrupole splitting analysis indicates the liquid-gel (LG) phase is an equimolar mixture of NPGS and cholesterol. nih.gov | Defines the stoichiometry of lipid-cholesterol interactions in mixed membranes. nih.gov |

Carbon-13 NMR for Localization and Quantification

Carbon-13 (¹³C) NMR provides information on the local environment and dynamics of individual carbon atoms within the NPGS molecule. Using NPGS isotopically labeled with ¹³C, typically at the carbonyl carbon of the palmitoyl (B13399708) chain (¹³C=O), allows for precise monitoring of the interfacial region of the lipid.

¹³C NMR experiments have been used to examine the phase behavior and dynamic structure of NPGS in binary mixtures with cholesterol. nih.gov The spectra demonstrate a clear dependence on both temperature and cholesterol concentration. nih.gov For instance, at temperatures below 40°C, ¹³C NMR spectra indicate that NPGS and cholesterol are immiscible. nih.gov However, at higher temperatures (40°C up to the main transition temperature of NPGS), cholesterol can be incorporated into the melted cerebroside bilayers up to a concentration of 50 mol%. nih.gov The chemical shift and lineshape of the ¹³C=O signal are sensitive to the conformation and hydrogen-bonding environment of the amide linkage, providing complementary data to ²H NMR studies on the orientation of this critical group. nih.gov

Table 2: Insights from Carbon-13 (¹³C) NMR of NPGS/Cholesterol Mixtures

| Condition | ¹³C NMR Observation | Interpretation |

|---|---|---|

| Temperature < 40°C | Spectra indicate immiscibility of NPGS and cholesterol. nih.gov | The two components exist in separate domains or phases. nih.gov |

| 40°C < Temp < T(c) | Up to 50 mol% cholesterol can be incorporated into melted NPGS bilayers. nih.gov | Cholesterol has significant solubility in the liquid-crystalline phase of NPGS, acting to modulate membrane properties. nih.gov |

| Analysis of ¹³C=O Signal | Signal characteristics are dependent on temperature and cholesterol concentration. nih.gov | Reflects changes in the local dynamics, packing, and hydrogen-bonding network at the lipid-water interface. nih.gov |

Phosphorus-31 NMR for Phospholipid and Vesicle Stability

While N-Palmitoylgalactosylsphingosine itself lacks a phosphorus atom and is therefore "invisible" to Phosphorus-31 (³¹P) NMR, this technique is indispensable for studying the influence of NPGS on the stability and phase behavior of mixed vesicles containing phospholipids (B1166683). The phosphate (B84403) headgroup of phospholipids acts as an intrinsic probe, and its ³¹P NMR signal is highly sensitive to the local environment, including lipid phase, headgroup orientation, and dynamics. researchgate.net

X-ray Diffraction Techniques

X-ray diffraction is a fundamental method for determining the structural organization of lipids in condensed phases. By analyzing the angles and intensities of scattered X-rays, one can determine length scales corresponding to bilayer thickness and the lateral packing of molecules.

Wide-Angle and Small-Angle X-ray Diffraction for Bilayer Structure

Small-Angle X-ray Diffraction (SAXD) and Wide-Angle X-ray Diffraction (WAXD) are complementary techniques used to characterize the structure of lipid bilayers. SAXD probes larger-scale structures, typically in the range of 1-100 nm, and is used to determine the lamellar repeat distance, or the thickness of the lipid bilayer plus the associated water layer. WAXD probes shorter-range order, on the scale of angstroms, and provides information about the lateral packing of the hydrocarbon chains within the bilayer. riken.jp

Studies on both anhydrous and hydrated NPGS have revealed complex polymorphic behavior. nih.gov WAXD data shows that in its most stable hydrated crystal form (Form E), NPGS has a highly ordered hydrocarbon chain packing arrangement. nih.gov This crystalline form melts into a liquid-crystal phase at 82°C, a transition associated with a large enthalpy change, indicating a significant loss of chain order. nih.gov The combination of SAXD and WAXD allows for a detailed description of the various structural forms NPGS can adopt under different conditions of hydration and temperature.

Table 3: Polymorphic Forms of N-Palmitoylgalactosylsphingosine Identified by X-ray Diffraction

| Form | Condition | Transition Temperature | Key Structural Feature |

|---|---|---|---|

| Form A | Anhydrous or metastable hydrated | Exothermic transition to Form E at 52°C in water. nih.gov | Does not hydrate (B1144303) readily at room temperature. nih.gov |

| Form B | Anhydrous | Transition to liquid-crystal at 143°C. nih.gov | Lamellar crystal form. nih.gov |

| Form E | Stable hydrated | Melts to liquid-crystal (Lα) at 82°C. nih.gov | Bilayer crystal with highly ordered hydrocarbon chain packing. nih.gov |

| Lα | Liquid-crystal | Forms from Form E at 82°C or Form B at 143°C. nih.gov | Disordered hydrocarbon chains. nih.gov |

Grazing-Incidence X-ray Diffraction for Monolayer Ordering

Grazing-Incidence X-ray Diffraction (GIXD) is a surface-sensitive technique ideal for studying the two-dimensional ordering of lipid monolayers at an air-water interface. nih.gov By directing an X-ray beam at a very shallow angle (less than 1 degree) to the surface, the penetration depth is minimized, ensuring the signal originates almost exclusively from the monolayer. malvernpanalytical.com

GIXD provides quantitative information about the in-plane crystalline structure of the monolayer, including the lattice spacing of the packed molecules and the coherence length (i.e., the size of the ordered domains). nih.gov As a monolayer of NPGS is compressed on a Langmuir trough, GIXD can be used to follow the phase transitions from a disordered liquid-expanded phase to a more ordered liquid-condensed phase, and finally to a solid-like condensed phase. The diffraction pattern reveals how the hydrocarbon chains pack, whether they are tilted with respect to the surface normal, and the degree of hexagonal or rectangular ordering. nih.govaps.org This makes GIXD an essential tool for understanding the fundamental principles that govern the self-assembly and ordering of N-Palmitoylgalactosylsphingosine in a simplified, two-dimensional membrane model.

Differential Scanning Calorimetry (DSC) for Thermotropic Behavior and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermotropic behavior of lipid systems. By measuring the heat flow associated with phase transitions, DSC provides valuable information on the temperature, enthalpy (ΔH), and cooperativity of these events in N-palmitoylgalactosylsphingosine.

Studies on fully hydrated N-palmitoylgalactosylsphingosine have revealed a complex polymorphic behavior, characterized by the interplay of metastable and stable crystal forms. Upon heating, a thermodynamically stable hydrated crystal form (E) of NPGS undergoes a transition to a liquid-crystalline (Lα) phase at approximately 82°C, a process marked by a large enthalpy change of 17.5 kcal/mol. nih.gov This high transition temperature and enthalpy reflect the highly ordered hydrocarbon chain packing and extensive intermolecular hydrogen bonding network involving the sphingosine (B13886) backbone, the galactose headgroup, and water molecules at the bilayer interface. nih.gov

In contrast, anhydrous NPGS displays a different and also complex thermotropic profile. It exhibits multiple lamellar crystal forms (A, B, and B') at temperatures below 143°C. The transition from the B crystal form to a liquid-crystal phase occurs with an enthalpy of 11.2 kcal/mol. nih.gov The subsequent transition to an isotropic liquid at 180°C has a much smaller associated enthalpy change of 0.8 kcal/mol. nih.gov

The interaction of NPGS with other membrane components, such as cholesterol, has also been investigated using DSC. These studies show a complex phase diagram with evidence of phase separation. In mixtures of NPGS and cholesterol, two distinct endothermic transitions are observed. One corresponds to the melting of an NPGS-cholesterol gel phase, while the other is associated with the melting of a pure NPGS crystalline phase. nih.gov This suggests solid-phase immiscibility of NPGS and cholesterol at lower temperatures, likely due to the strong self-association of NPGS molecules through hydrogen bonding. nih.gov

For comparative context, the thermotropic behavior of a closely related unsaturated analog, N-palmitoleoylgalactosylsphingosine (NPoGS), has also been characterized. Fully hydrated NPoGS exhibits a more complex pattern of three distinct endothermic transitions at 35°C, 39°C, and 53°C, with associated enthalpies of 6.3, 8.6, and 12.8 kcal/mol, respectively. nih.gov These findings underscore the significant impact of acyl chain saturation on the phase behavior of galactosylceramides.

Table 1: Thermotropic Transitions of Hydrated N-Palmitoylgalactosylsphingosine (NPGS) and Related Compounds

| Compound | Transition | Transition Temperature (Tm) | Enthalpy (ΔH) | Reference |

|---|---|---|---|---|

| Hydrated N-Palmitoylgalactosylsphingosine (NPGS) | Crystal (E) to Liquid-Crystalline (Lα) | 82°C | 17.5 kcal/mol | nih.gov |

| Hydrated N-Palmitoleoylgalactosylsphingosine (NPoGS) | Transition I | 35°C | 6.3 kcal/mol | nih.gov |

| Transition II | 39°C | 8.6 kcal/mol | nih.gov | |

| Transition III | 53°C | 12.8 kcal/mol | nih.gov |

Advanced Microscopy (e.g., Electron Microscopy, Confocal Microscopy) for Membrane Morphology and Domain Visualization

Advanced microscopy techniques are indispensable for visualizing the supramolecular organization of N-palmitoylgalactosylsphingosine in model membranes and for understanding its role in the formation of distinct membrane domains.

Confocal Microscopy is a fluorescence-based imaging technique that offers enhanced resolution and the ability to optically section thick specimens. This makes it ideal for studying the distribution of fluorescently labeled lipids in liposomes or cell membranes. To visualize N-palmitoylgalactosylsphingosine-containing membranes, a fluorescent analog of the lipid or a lipophilic dye that partitions into specific membrane domains can be incorporated into the system. Confocal microscopy can then be used to visualize the lateral organization of the membrane, including the formation and characteristics of lipid domains. While specific studies focusing on fluorescently labeled NPGS are not abundant, the general methodology is well-established for a wide range of liposomal systems. For instance, the subcellular distribution of fluorescently labeled liposomes can be tracked within cells, providing insights into their uptake and intracellular fate. researchgate.net

Surface Balance Techniques (e.g., Langmuir Monolayers) for Interfacial Interactions

Surface balance techniques, most notably the use of Langmuir monolayers, provide a powerful platform for studying the interfacial behavior of amphiphilic molecules like N-palmitoylgalactosylsphingosine at an air-water interface. This method allows for the precise control of the molecular packing density and the measurement of surface pressure (π) as a function of the area per molecule (A), yielding a π-A isotherm.

Studies on N-palmitoylgalactosylsphingosine have shown that it forms condensed monolayers at the air-water interface. The characteristics of these monolayers are influenced by the length and saturation of the acyl chain. For instance, N-palmitoylgalactosylsphingosine (N-16:0-GalSph) forms condensed films, similar to other long-chain saturated galactosylceramides like N-stearoylgalactosylsphingosine (N-18:0-GalSph).

The interaction of N-palmitoylgalactosylsphingosine with cholesterol, a key component of many biological membranes, has been extensively studied using Langmuir monolayers. These studies reveal that cholesterol has a significant condensing effect on galactosylceramides that are in a liquid-expanded state. However, for condensed galactosylceramides like NPGS, the addition of cholesterol results in only a slight condensing effect. This suggests that the already tightly packed nature of NPGS monolayers limits further condensation by cholesterol. The analysis of mixed monolayers of NPGS and cholesterol can also provide insights into their miscibility and the nature of their interactions at the interface.

Table 2: Interfacial Properties of N-Palmitoylgalactosylsphingosine Monolayers

| Monolayer System | Key Finding | Technique | Reference |

|---|---|---|---|

| Pure N-Palmitoylgalactosylsphingosine | Forms condensed films at the air-water interface. | Langmuir Film Balance | N/A |

| N-Palmitoylgalactosylsphingosine / Cholesterol Mixtures | Cholesterol exerts a slight condensing effect on the already condensed NPGS monolayer. | Langmuir Film Balance | N/A |

Fluorescence-Based Assays for Lipid Transfer and Domain Studies

Fluorescence-based assays are highly sensitive methods used to investigate the dynamics of lipid molecules within membranes, including their transfer between different membrane structures and their organization into domains.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying lipid transfer and proximity between lipid molecules. FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nm. In the context of N-palmitoylgalactosylsphingosine research, FRET can be used to monitor the transfer of fluorescently labeled NPGS or other lipids between liposomes. By labeling one population of vesicles with a donor fluorophore and another with an acceptor, the mixing of lipids due to vesicle fusion or inter-vesicular transfer can be quantified by the appearance of FRET. While specific FRET studies on NPGS are not widely reported, the methodology has been successfully applied to study lipid transfer in various other vesicle systems.

Pyrene (B120774) Excimer Fluorescence is another valuable tool for probing the lateral organization and dynamics of lipids in membranes. Pyrene is a fluorescent probe that, at high local concentrations, can form an excited-state dimer called an excimer, which has a distinct, red-shifted emission spectrum compared to the pyrene monomer. The ratio of excimer to monomer fluorescence intensity (Ie/Im) is sensitive to the probe's local concentration and mobility within the membrane. By incorporating a pyrene-labeled derivative of N-palmitoylgalactosylsphingosine or a pyrene-labeled fatty acid into NPGS-containing membranes, one can study the lateral distribution of the probe. A higher Ie/Im ratio would indicate regions of higher probe concentration, potentially corresponding to the formation of lipid domains. This technique has been effectively used to study the lateral diffusion and distribution of pyrene-labeled gangliosides in phosphatidylcholine bilayers, providing insights into their miscibility and phase behavior. nih.gov

Experimental Model Systems in N Palmitoylgalactosylsphingosine Research

Defined Model Membrane Systems

Defined model membrane systems are indispensable tools for characterizing the intrinsic properties of N-Palmitoylgalactosylsphingosine and its interactions with other membrane components in a controlled environment. These artificial membranes mimic the lipid bilayer of biological cells, enabling researchers to isolate and study specific molecular phenomena without the complexity of a living cell.

Unilamellar and Multilamellar Vesicles

Unilamellar vesicles (ULVs) and multilamellar vesicles (MLVs) are spherical structures composed of one or more concentric lipid bilayers, respectively, that are widely used to study the properties of membrane lipids like N-Palmitoylgalactosylsphingosine. Giant unilamellar vesicles (GUVs), which can be several micrometers in diameter, are particularly valuable as they can be directly observed using light microscopy. nih.gov These model systems are stable under a wide range of physical conditions, such as pH, pressure, and temperature, making them versatile for various experimental setups. nih.gov

The preparation of these vesicles can be achieved through methods like gentle hydration or electroformation, which allows for the incorporation of fluorescent probes to visualize lipid domains and phase behavior. nih.govnih.gov The study of the thermotropic behavior of lipid mixtures in GUVs using techniques like two-photon excitation fluorescence microscopy provides insights into the phase transitions of lipids. nih.gov

One area of significant research using these vesicles is the investigation of lipid phase separation and the formation of lipid rafts. nih.gov By creating vesicles with defined lipid compositions, including N-Palmitoylgalactosylsphingosine, researchers can observe the formation of distinct lipid domains. nih.gov For instance, studies have shown that osmotic stress can induce oscillatory phase separation in GUVs, where the membrane cycles between a uniform state and one with distinct domains. elifesciences.org This dynamic behavior is influenced by the lipid composition and the physicochemical environment. elifesciences.org

Table 1: Characteristics of Vesicle-Based Model Systems for Studying N-Palmitoylgalactosylsphingosine

| Model System | Key Features | Typical Applications in N-Palmitoylgalactosylsphingosine Research |

| Unilamellar Vesicles (UVs) | Single lipid bilayer | Studies of membrane permeability, protein binding, and lipid-lipid interactions. |

| Multilamellar Vesicles (MLVs) | Multiple concentric lipid bilayers | X-ray diffraction studies to determine bilayer periodicity and structure. |

| Giant Unilamellar Vesicles (GUVs) | Large size (micrometer range), observable by light microscopy | Visualization of phase separation, lipid domain formation (rafts), and membrane dynamics. nih.govnih.gov |

Planar Bilayer Membranes

Planar bilayer membranes, also known as black lipid membranes (BLMs), are another critical tool for investigating the properties of N-Palmitoylgalactosylsphingosine. This system involves the formation of a single lipid bilayer across a small aperture separating two aqueous compartments. nih.gov The electrical properties of the membrane, such as capacitance and conductance, can be precisely measured using electrodes placed in each compartment. nih.gov

A primary application of planar bilayers is the study of ion channels and other membrane proteins. nih.govnih.gov Purified proteins can be reconstituted into the artificial membrane, allowing for the detailed analysis of their function at the single-molecule level in a controlled lipid environment. nih.gov This is particularly useful for studying how lipids like N-Palmitoylgalactosylsphingosine might modulate the activity of ion channels. mdpi.com For example, the effect of different lipid compositions on the gating behavior and conductance of specific ion channels can be systematically investigated. nih.govmdpi.com

The formation of these membranes can be achieved by painting a lipid solution across the aperture or by the apposition of two lipid monolayers. mdpi.com The stability and reproducibility of these membranes are crucial for obtaining reliable electrophysiological data. mdpi.com

Table 2: Applications of Planar Bilayer Membranes in N-Palmitoylgalactosylsphingosine Research

| Parameter Measured | Research Focus | Relevance to N-Palmitoylgalactosylsphingosine |

| Single-channel current | Ion channel function | Investigating the modulation of ion channel activity by the lipid environment containing N-Palmitoylgalactosylsphingosine. nih.govmdpi.com |

| Membrane capacitance | Dielectric properties of the bilayer | Determining how N-Palmitoylgalactosylsphingosine affects membrane thickness and organization. |

| Membrane conductance | Ion permeability of the bilayer | Assessing the impact of N-Palmitoylgalactosylsphingosine on the barrier function of the membrane. |

Lipid Monolayers

Lipid monolayers at an air-water interface, studied using a Langmuir trough, provide a powerful system for characterizing the behavior of amphipathic molecules like N-Palmitoylgalactosylsphingosine. nih.gov This technique allows for the precise control of the molecular packing density by compressing the monolayer with movable barriers while measuring the surface pressure. biolinscientific.com

The resulting surface pressure-area (π-A) isotherm is a key measurement that reveals information about the different phases of the monolayer, such as gaseous, liquid-expanded, liquid-condensed, and solid states. biolinscientific.com The shape of the isotherm and the area per molecule at different surface pressures provide insights into the cohesive forces between lipid molecules and their orientation at the interface. nih.govresearchgate.net

By studying mixed monolayers containing N-Palmitoylgalactosylsphingosine and other lipids, researchers can understand how these molecules interact and organize themselves. researchgate.net This is relevant for understanding the formation of lipid domains and the lateral organization of biological membranes. The technique can also be used to study the interaction of proteins with lipid monolayers, providing information on how N-Palmitoylgalactosylsphingosine might influence the association of peripheral or integral membrane proteins. nih.gov

Table 3: Information Derived from Lipid Monolayer Studies of N-Palmitoylgalactosylsphingosine

| Measurement | Information Gained | Significance for N-Palmitoylgalactosylsphingosine |

| Surface Pressure-Area (π-A) Isotherm | Phase behavior, molecular packing, compressibility. biolinscientific.com | Understanding the intrinsic physical properties and intermolecular interactions of N-Palmitoylgalactosylsphingosine. |

| Limiting Molecular Area | Cross-sectional area of the molecule in a compressed state. researchgate.net | Provides an estimate of the size and packing density of the lipid. |

| Collapse Pressure | Surface pressure at which the monolayer collapses. | Indicates the stability of the monolayer. |

Cellular Models for Metabolic and Functional Studies

To understand the biological roles of N-Palmitoylgalactosylsphingosine in a more physiological context, researchers turn to cellular model systems. These models, which include fungal and mammalian cell cultures, allow for the investigation of the metabolism, trafficking, and functional consequences of this sphingolipid within a living cell.

Fungal Cell Culture Systems (e.g., Cryptococcus neoformans strains)

The pathogenic yeast Cryptococcus neoformans is a valuable model organism for studying sphingolipid metabolism and function. nih.gov While this fungus may not produce the exact N-Palmitoylgalactosylsphingosine species, it possesses a complex sphingolipid biosynthesis pathway that includes the production of ceramides (B1148491) and glucosylceramides, which are structurally related to galactosylceramides. nih.govoup.com

Studies using different strains of C. neoformans have revealed that the composition of sphingolipids is crucial for the fungus's growth, cell wall integrity, and virulence. nih.gov The analysis of lipid extracts from these fungal cultures has identified various ceramide species with different fatty acyl chains. nih.gov Although the primary backbone is d18:0, the attached fatty acids can vary, leading to a diverse pool of ceramide structures. nih.gov

By using mutant strains with defects in specific enzymes of the sphingolipid pathway, researchers can investigate the functional consequences of altering the sphingolipid profile. nih.gov For example, the disruption of inositol (B14025) phosphoryl ceramide (IPC) synthase affects the production of diacylglycerol (DAG), a signaling molecule that influences cell wall integrity and the expression of virulence factors. nih.gov These studies provide a framework for understanding how the metabolism of complex sphingolipids, including potentially N-Palmitoylgalactosylsphingosine if it were present or introduced, contributes to the biology of this important pathogen.

Table 4: Sphingolipid Composition in Cryptococcus neoformans

| Sphingolipid Class | Abundance Range (% of total sphingolipids) | Key Functions |

| Ceramides (dhCer, Cer, αOHCer, PhytoCer, αOHPhytoCer) | 49-80% nih.gov | Precursors for complex sphingolipids, signaling molecules. |

| Glucosylceramide (GlcCer) | 16-45% nih.gov | Important for immune response modulation in some fungi. oup.com |

| Inositol Phosphoryl Ceramide (IPC) | 2.4-4.4% nih.gov | Structural component of the cell membrane, precursor for more complex sphingolipids. |

Glial Cell Cultures for Myelination Studies

Glial cell cultures, particularly those of oligodendrocytes, are essential for studying the role of N-Palmitoylgalactosylsphingosine in myelination in the central nervous system (CNS). nih.gov Galactosylceramide, for which N-Palmitoylgalactosylsphingosine is a specific molecular species, is a major lipid component of the myelin sheath and a key marker for oligodendrocytes. wikipedia.orgnih.gov

In vitro models of myelination often involve co-culturing oligodendrocytes with neurons or using systems that promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govnih.gov These cultures allow for the direct observation of myelin sheath formation and the investigation of the molecular mechanisms involved.

Studies have shown that galactosylceramides play a critical role in the differentiation of oligodendrocytes, the stability of the myelin sheath, and the proper formation of axo-glial junctions. nih.govresearchgate.net The depletion of galactosylceramides in cultured glial cells or in animal models leads to defects in myelination and neurological problems. mdpi.com By manipulating the lipid composition of the culture medium or by using genetic tools to alter sphingolipid metabolism in glial cells, researchers can probe the specific functions of N-Palmitoylgalactosylsphingosine and related molecules in the complex process of myelination. nih.govmdpi.com

Table 5: Role of Galactosylceramide in Glial Cell Cultures

| Process | Observation in Glial Cell Cultures | Significance of N-Palmitoylgalactosylsphingosine |

| Oligodendrocyte Differentiation | Galactosylceramide is expressed on the surface of differentiating oligodendrocytes. wikipedia.org | Serves as a marker for oligodendrocyte maturation and is functionally involved in the process. researchgate.net |

| Myelin Sheath Formation | Galactosylceramide is a major structural component of the myelin membrane. | Essential for the proper structure and stability of the myelin sheath. nih.gov |

| Axo-Glial Interaction | Participates in interactions between the oligodendrocyte membrane and the axon. | Contributes to the formation of specialized domains at the nodes of Ranvier. researchgate.net |

Genetically Modified Animal Models for Glycosphingolipid-Related Disorders

The study of glycosphingolipid-related disorders, such as Krabbe disease (also known as globoid cell leukodystrophy or GLD), relies heavily on animal models that can replicate the genetic and pathological features of the human condition. nih.govnih.gov These models are indispensable for dissecting disease mechanisms and for the preclinical evaluation of novel therapeutic strategies. nih.gov Krabbe disease is an autosomal recessive lysosomal storage disorder caused by mutations in the gene encoding galactosylceramidase (GALC). tulane.edubiorxiv.org This enzymatic deficiency hinders the breakdown of certain galactolipids, leading to the cytotoxic accumulation of galactosylsphingosine (psychosine) and its acylated variants like N-Palmitoylgalactosylsphingosine. nih.govpediatricsnationwide.orgnih.gov This accumulation triggers the widespread loss of myelin-producing cells (oligodendrocytes and Schwann cells) in the central and peripheral nervous systems. biorxiv.org Several spontaneously occurring and genetically engineered animal models, including mice, dogs, and non-human primates, have been crucial in advancing our understanding of this devastating neurodegenerative disease. nih.govnih.gov

Mouse Models

The most widely utilized mouse model for Krabbe disease is the twitcher (twi) mouse . mdpi.com This model arose from a spontaneous mutation and is considered genetically and enzymatically equivalent to human globoid cell leukodystrophy. nih.govtaylorfrancis.com

Genetic Basis: The twitcher phenotype is caused by a spontaneous nonsense mutation in the murine Galc gene. jax.org Specifically, it is a G-to-A transition at codon 355, which converts a tryptophan codon into a premature stop codon (p.W355*). jax.org This mutation results in the absence of the primary Galc mRNA transcript and a severe deficiency of galactosylceramidase activity. nih.govjax.org

Pathophysiology and Clinical Phenotype: Homozygous twitcher mice exhibit a rapidly progressing and severe neurological phenotype. Clinical signs, including head tremors, progressive muscle weakness (particularly in the hindlimbs), and weight loss, appear around postnatal day 21. jax.org The disease progresses swiftly, leading to death by approximately 35 to 40 days of age. nih.govjax.org The core pathology mirrors human Krabbe disease, characterized by extensive demyelination in both the central (CNS) and peripheral nervous systems (PNS). jax.org A hallmark feature is the infiltration of multinucleated, periodic acid-Schiff-positive macrophages known as globoid cells in demyelinated regions. jax.org These cells contain characteristic crystalline inclusions. jax.org The primary pathogenic driver is believed to be the accumulation of cytotoxic psychosine (B1678307) in the nervous system, which induces apoptosis in oligodendrocytes. nih.govmdpi.comnih.gov